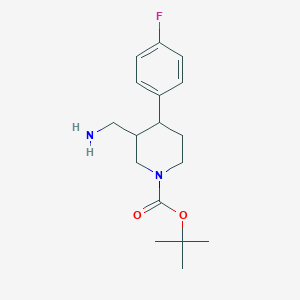

tert-Butyl 3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC17797909

Molecular Formula: C17H25FN2O2

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H25FN2O2 |

|---|---|

| Molecular Weight | 308.4 g/mol |

| IUPAC Name | tert-butyl 3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-9-8-15(13(10-19)11-20)12-4-6-14(18)7-5-12/h4-7,13,15H,8-11,19H2,1-3H3 |

| Standard InChI Key | IWJGXWXLGKKCJJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)CN)C2=CC=C(C=C2)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted with three distinct groups:

-

tert-Butyl carbamate at position 1, providing steric bulk and stability.

-

Aminomethyl group at position 3, enabling hydrogen bonding and interactions with biological targets.

-

4-Fluorophenyl group at position 4, enhancing lipophilicity and potential blood-brain barrier permeability.

Key Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₅FN₂O₂ | |

| Molecular Weight | 308.4 g/mol | |

| CAS Number | 2031242-84-7 (racemic form) | |

| IUPAC Name | tert-butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate |

Stereochemical Considerations

The compound exists as a racemic mixture (rac- form) unless synthesized enantioselectively. The (3R,4S) configuration is common in bioactive analogues, as seen in studies of dopamine transporter inhibitors .

Synthetic Routes and Optimization

Multi-Step Synthesis

The synthesis typically involves:

-

Piperidine Ring Formation: Cyclization of precursor amines and aldehydes under basic conditions.

-

Introduction of Fluorophenyl Group: Nucleophilic aromatic substitution or Suzuki coupling .

-

Aminomethylation: Reductive amination or alkylation using bromomethyl intermediates .

-

Carbamate Protection: Reaction with tert-butyl chloroformate.

Example Protocol (Adapted from ):

-

Step 1: 4-Fluorophenylpiperidine intermediate synthesized via HF-mediated fluorination.

-

Step 2: Aminomethylation using Pd/C-catalyzed hydrogenation of azide intermediates.

-

Step 3: Boc protection under anhydrous conditions (yield: 45–69%) .

Industrial Scalability

Continuous flow synthesis and green chemistry principles (e.g., solvent-free reactions) are employed to enhance yield (>80%) and reduce waste.

Biological Activity and Mechanism

Comparative Activity Table:

| Compound | Target Receptor | EC₅₀ (μM) | Reference |

|---|---|---|---|

| This compound (racemic) | DAT | 0.62 | |

| (S)-tert-Butyl analogue | SERT | 0.91 | |

| 4-Chlorophenyl derivative | MAGL | 0.84 |

Blood-Brain Barrier Penetration

The 4-fluorophenyl group increases logP by 0.5–1.0 units compared to non-fluorinated analogs, facilitating CNS uptake.

Applications in Drug Discovery

PROTAC Development

The compound serves as a semi-flexible linker in proteolysis-targeting chimeras (PROTACs), enabling targeted protein degradation. Its rigidity optimizes ternary complex formation between E3 ligases and target proteins .

Structure-Activity Relationship (SAR) Insights

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume